![molecular formula C15H11F3N4O B2924935 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 2034487-37-9](/img/structure/B2924935.png)
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H11F3N4O and its molecular weight is 320.275. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Novel Compounds
A study by Hafez and El-Gazzar (2020) described the synthesis of novel pyridine derivatives with a focus on anticancer applications. This research included the synthesis of urea derivatives, with compounds demonstrating potent antitumor activity. The synthesis process involved key intermediates, highlighting the versatility of pyridine derivatives in medicinal chemistry (Hafez & El-Gazzar, 2020).
Microwave-Assisted Synthesis
Li and Chen (2008) developed a method for synthesizing 1,3,4-thiadiazol-2-yl urea derivatives using microwave irradiation. This efficient approach yielded products in satisfactory yields and represents a faster alternative to conventional heating (Li & Chen, 2008).
Synthesis of Benzofuran Derivatives
Abdelhamid, Fahmi, and Alsheflo (2012) explored the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and urea derivatives containing benzofuran moiety. These compounds were synthesized for potential biological applications, demonstrating the adaptability of this chemical structure (Abdelhamid, Fahmi, & Alsheflo, 2012).
Pyrazolyl-Substituted Pyridinium and Guanidinium Salts
Echterhoff et al. (2014) described a protocol for converting pyridone and urea derivatives into pyrazolyl-substituted pyridinium or guanidinium salts. This method is notable for its functional-group compatibility and high yields, showing the chemical versatility of pyrazolo derivatives (Echterhoff et al., 2014).
Antibacterial Heterocyclic Compounds
Azab, Youssef, and El-Bordany (2013) focused on synthesizing new heterocyclic compounds with a sulfonamido moiety, aiming to create effective antibacterial agents. This research highlights the potential of pyridine and urea derivatives in developing new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
Antiviral Pyridopyrazolotriazines
Attaby et al. (2007) synthesized pyridopyrazolotriazines with significant antiviral activities. This research shows the potential of pyrazolo[1,5-a]pyridine derivatives in creating effective antiviral agents (Attaby et al., 2007).
作用機序
Target of Action
The primary targets of this compound are antibiotic-resistant Gram-positive bacteria . It has been found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Mode of Action
This compound interacts with its targets by inhibiting their growth and preventing the development of biofilms . It eradicates preformed biofilms effectively and is more potent than the control antibiotic vancomycin . The compound’s mode of action suggests targets that have a global effect on bacterial cell function .
Biochemical Pathways
It is known that the compound has a broad range of inhibitory effects, suggesting that it impacts multiple pathways .
Pharmacokinetics
The compound has shown low toxicity to cultured human embryonic kidney cells, indicating a favorable safety profile .
Result of Action
The compound’s action results in the effective inhibition of growth in antibiotic-resistant Gram-positive bacteria and the prevention of biofilm development . It has also been found to be very potent against meropenem, oxacillin, and vancomycin-resistant clinical isolates of Enterococcus faecium .
生化学分析
Biochemical Properties
The compound 1-(Pyrazolo[1,5-a]pyridin-5-yl)-3-(2-(trifluoromethyl)phenyl)urea has been found to interact with various enzymes and proteins, leading to a broad range of inhibitory effects . These interactions can influence the function of these biomolecules, potentially affecting various biochemical reactions.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. For instance, it has been found to be an effective growth inhibitor of antibiotic-resistant Gram-positive bacteria . It also prevents the development of biofilms by methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis .
Molecular Mechanism
The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. For example, it has been found to inhibit the cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle progression .
特性
IUPAC Name |
1-pyrazolo[1,5-a]pyridin-5-yl-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)12-3-1-2-4-13(12)21-14(23)20-10-6-8-22-11(9-10)5-7-19-22/h1-9H,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRAQIDRDKTFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-cyclohexylacetamide](/img/structure/B2924858.png)
![2-Chloro-1-(6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)propan-1-one](/img/structure/B2924859.png)
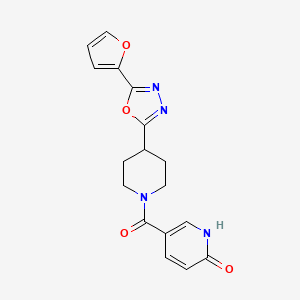
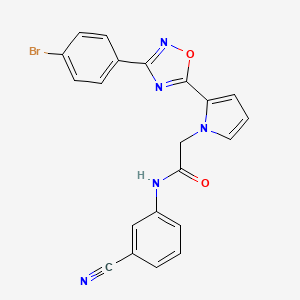
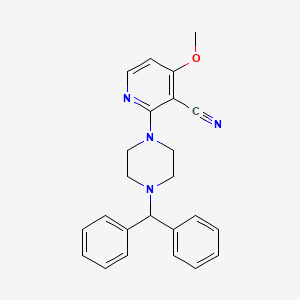
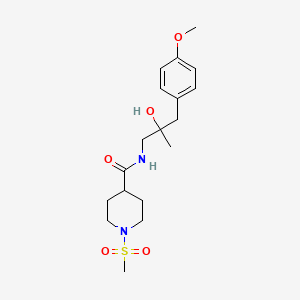
![Methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-2-cyclohexylacetate](/img/structure/B2924867.png)
![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2924868.png)
![N-cyclopropyl-1-[6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B2924869.png)
![N-[5-(3-nitrobenzyl)-1,3-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide](/img/structure/B2924871.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2924872.png)
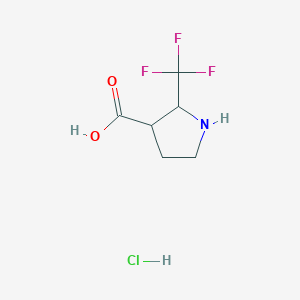
![(1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2924874.png)
